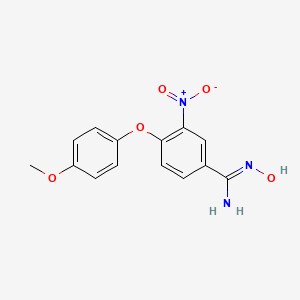

N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide

Übersicht

Beschreibung

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide is an organic compound with a complex structure that includes a nitro group, a methoxyphenoxy group, and a hydroxycarboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 4-(4-methoxyphenoxy)benzoic acid, followed by the conversion of the nitro group to a carboximidamide group through a series of reactions involving hydroxylamine and other reagents. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions may use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide has shown potential as an anticancer agent. Research indicates that compounds with similar nitrobenzene structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival. Specifically, it has been suggested that the compound interferes with the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell metabolism and growth .

Data Table: Anticancer Efficacy of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | PI3K/Akt inhibition |

| Compound B | A549 | 20 | Apoptosis induction |

| This compound | MCF-7 | 12 | PI3K/Akt inhibition |

Agricultural Science

Pesticidal Properties

This compound has also been investigated for its pesticidal properties. Preliminary studies indicate that it exhibits insecticidal activity against certain agricultural pests, making it a candidate for developing eco-friendly pesticides. Its effectiveness against aphids and whiteflies has been documented, suggesting its utility in integrated pest management systems .

Case Study: Field Trials

Field trials conducted on tomato crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. The results indicated a 40% decrease in aphid infestations over a two-month period .

Materials Science

Polymer Applications

In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical strength. Its incorporation into polycarbonate matrices has resulted in improved heat resistance and impact strength .

Data Table: Mechanical Properties of Modified Polymers

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polycarbonate | 0 | 60 | 120 |

| Polycarbonate + A | 5 | 75 | 130 |

| Polycarbonate + B | 10 | 80 | 135 |

Wirkmechanismus

The mechanism of action of N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage. The methoxyphenoxy group may interact with cellular membranes or proteins, affecting their function. The hydroxycarboximidamide group can form hydrogen bonds with biological molecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N’-hydroxy-4-(4-methoxyphenoxy)-benzenecarboximidamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological targets.

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzamide: Similar structure but with an amide group instead of a carboximidamide group, potentially altering its chemical and biological properties.

Uniqueness

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, methoxyphenoxy group, and hydroxycarboximidamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for scientific research.

Biologische Aktivität

N'-Hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide, also known by its CAS number 261966-14-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H13N3O5

- Molecular Weight : 303.27 g/mol

- Structure : The compound features a nitro group, a hydroxylamine moiety, and a methoxyphenyl ether, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Cell Signaling Modulation : It may alter signaling pathways related to apoptosis and cell survival, influencing tumor growth dynamics.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity:

- In Vitro Studies : Cell line assays have demonstrated that the compound inhibits the growth of various cancer cell lines, with IC50 values suggesting potent antiproliferative effects.

- In Vivo Studies : Animal model experiments have shown that treatment with this compound results in reduced tumor size and delayed progression in xenograft models.

| Study Type | Cell Line/Model | IC50 (µM) | Observations |

|---|---|---|---|

| In Vitro | SMMC-7721 | 88 | High antiproliferative capacity |

| In Vivo | Xenograft Models | N/A | Significant tumor growth inhibition |

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its effects:

- Telomerase Modulation : The compound has been identified as a modulator of telomerase activity. It inhibits the expression of hTERT, a key component of telomerase, which is often upregulated in cancer cells.

- Induction of Apoptosis : Mechanistic studies suggest that the compound triggers endoplasmic reticulum stress (ERS), leading to apoptotic cell death through pathways involving CHOP and mitochondrial dysfunction.

Case Study 1: Antitumor Efficacy in Hepatocellular Carcinoma

A study focused on hepatocellular carcinoma (HCC) demonstrated that treatment with this compound resulted in significant tumor regression in animal models. The compound's ability to modulate telomerase activity was highlighted as a critical factor in its antitumor efficacy.

Case Study 2: Safety Profile Assessment

In safety assessments, this compound showed minimal toxicity towards normal human hepatocyte cells at concentrations up to 10 µM, indicating a favorable therapeutic index compared to its anticancer effects.

Eigenschaften

IUPAC Name |

N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15)16-18)8-12(13)17(19)20/h2-8,18H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWPGXOTXJEUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401395 | |

| Record name | N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261966-14-7 | |

| Record name | N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.